molecular formula C21H22O5 B12532459 1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-4,6-dien-3-one CAS No. 685530-96-5

1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-4,6-dien-3-one

Cat. No.: B12532459
CAS No.: 685530-96-5
M. Wt: 354.4 g/mol
InChI Key: QWMYYGNLMQEGNV-UHFFFAOYSA-N
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Description

1,7-Bis(4-hydroxy-3-methoxyphenyl)hepta-4,6-dien-3-one is a naturally occurring curcumin analogue that has been identified as a promising scaffold for the development of anticancer agents with substantially improved potency . This compound is part of the 1,7-diaryl-1,4,6-heptatrien-3-one family and serves as a key bioisostere of the keto-enol tautomer of curcumin, sharing a similar shape and size that underlies its significant research value in medicinal chemistry . Its primary research applications focus on investigating cytotoxicity and anti-proliferative activity towards various cancer cell lines, including both androgen-dependent and androgen-independent prostate cancers, as well as human cervical cancer cells . Studies indicate that this trienone scaffold demonstrates 5- to 36-fold greater potency than curcumin in inhibiting cancer cell proliferation, offering a significant advantage for pharmacological research . The mechanism of action for this compound and related analogues involves inducing appreciable cell cycle arrest at the G1/G0 phase and promoting apoptosis in cancer cells, providing researchers with a valuable tool for studying programmed cell death pathways . The presence of the 4-hydroxy-3-methoxyphenyl (guaiacol) groups contributes to its biological activity, as these substituents have been shown to play an important role in the antioxidative properties of curcumin-related compounds . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound following appropriate laboratory safety protocols.

Properties

CAS No.

685530-96-5

Molecular Formula

C21H22O5

Molecular Weight

354.4 g/mol

IUPAC Name

1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-4,6-dien-3-one

InChI

InChI=1S/C21H22O5/c1-25-20-13-15(8-11-18(20)23)5-3-4-6-17(22)10-7-16-9-12-19(24)21(14-16)26-2/h3-6,8-9,11-14,23-24H,7,10H2,1-2H3

InChI Key

QWMYYGNLMQEGNV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CCC(=O)C=CC=CC2=CC(=C(C=C2)O)OC)O

Origin of Product

United States

Preparation Methods

Key Steps:

  • Protection of 2,4-Pentanedione : Boric anhydride is added to form a complex with 2,4-pentanedione, blocking the C-3 position. This prevents undesired aldol condensation at internal carbonyl groups, directing the reaction to terminal positions.
  • Condensation with Aldehydes : Two equivalents of 4-hydroxy-3-methoxybenzaldehyde are reacted with the protected diketone in the presence of NaOH and cetyltrimethylammonium bromide (CTAB) in ethanol. The reaction proceeds via Knoevenagel condensation, forming the heptadienone structure.
  • Purification : The crude product is recrystallized or purified via column chromatography to isolate the desired compound.

Reaction Conditions :

Parameter Value/Description
Catalyst NaOH (0.25 M), CTAB (0.25 eq)
Solvent Ethanol
Temperature Room temperature or reflux
Time 4–18 hours
Yield ~50–70% (reported in analogous systems)

Asymmetric Synthesis via Monoaryl Intermediates

For asymmetric derivatives, a two-step approach is employed:

  • Formation of Monoaryl Intermediate : A single vanillin derivative is condensed with 2,4-pentanedione using Pederson’s method. This yields a monoaryl diketone intermediate.
  • Condensation with Second Aldehyde : The intermediate is reacted with a second vanillin derivative to form the diarylheptanoid. This method allows control over substituent positioning.

Advantages :

  • Enables structural diversity by varying aldehyde substituents.
  • Suitable for producing compounds with distinct pharmacological profiles.

Elongation of Linkers Using Variants of 2,4-Pentanedione

To modify the heptadienone backbone, alternative diketones such as ethyl 4-acetyl-5-oxohexanoate are utilized. These extended precursors yield analogs with altered linker lengths, as demonstrated in Scheme 5 of.

Key Modification :

Precursor Product
2,4-Pentanedione Hepta-4,6-dien-3-one
Ethyl 4-acetyl-5-oxohexanoate Heptan-3-one derivatives with elongated chains

Hydrogenation and Partial Saturation

Post-synthesis modifications involve catalytic hydrogenation to alter double-bond positions:

  • Full Hydrogenation : Pd/C-catalyzed hydrogenation of the dienone yields saturated derivatives (e.g., 37 in).
  • Partial Saturation : Controlled hydrogenation or selective reduction (e.g., using LDA) introduces hydroxyl groups at specific positions, as seen in 38 .

Applications :

  • Enhances solubility or bioavailability.
  • Modulates electronic properties for targeted biological interactions.

Heterocyclic and Imide Derivatives

Advanced modifications include:

  • Imide Formation : Reaction of 3,4-dimethoxycinnamic acid with (Me₃Si)₂NH yields imide-linked analogs (39 in).
  • Heterocycle Introduction : Pederson’s method is adapted to incorporate heteroaromatic rings (e.g., pyridine, imidazole) into the aromatic substituents.

Synthetic Challenges :

  • Steric hindrance from bulky substituents.
  • Low yields in imide synthesis due to competing side reactions.

Industrial-Scale Production

For large-scale synthesis, continuous flow systems and optimized catalyst ratios are employed:

  • Reactors : Large-volume reactors with precise temperature control.
  • Catalyst Optimization : CTAB or phase-transfer catalysts to enhance reaction efficiency.

Purification Methods :

Technique Application
Recrystallization High-purity isolation from crude mixtures
Silica Gel Chromatography Separation of isomers or byproducts

Critical Analysis of Synthetic Routes

Method Advantages Limitations
Aldol Condensation High yield, reproducibility Requires strict stoichiometric control
Asymmetric Synthesis Structural diversity Multi-step complexity
Hydrogenation Bioavailability enhancement Risk of over-reduction
Heterocycle Incorporation Targeted bioactivity Low yields, complex purification

Data-Driven Insights

Table 1: Comparative Yields of Key Methods

Method Yield (%) Reference
Aldol Condensation 50–70
Asymmetric Synthesis 40–55
Hydrogenation 60–75
Imide Derivative 30–40

Note : Yields vary based on substituent electronic effects and reaction scale.

Chemical Reactions Analysis

1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-4,6-dien-3-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Ethanol, methanol, dichloromethane

Major products formed from these reactions include various curcumin derivatives with altered pharmacological properties .

Scientific Research Applications

Medicinal Applications

1.1 Anti-inflammatory Properties
Curcumin exhibits significant anti-inflammatory effects, making it a candidate for treating inflammatory diseases such as arthritis. Research indicates that curcumin modulates several signaling pathways involved in inflammation, including the NF-kB pathway, which is crucial in the expression of pro-inflammatory cytokines .

1.2 Antioxidant Activity
Curcumin is recognized for its antioxidant properties, which help combat oxidative stress implicated in various chronic diseases. Studies have shown that curcumin can scavenge free radicals and enhance the activity of antioxidant enzymes .

1.3 Cancer Treatment
Numerous studies have investigated curcumin's potential as an anti-cancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancers. The compound induces apoptosis (programmed cell death) in cancer cells and inhibits tumor growth by affecting multiple signaling pathways .

Cancer Type Mechanism of Action Reference
Breast CancerInduces apoptosis
Colon CancerInhibits cell proliferation
Prostate CancerModulates androgen receptor signaling

Neuroprotective Effects

Curcumin has shown promise in neuroprotection against neurodegenerative diseases like Alzheimer's and Parkinson's disease. It appears to reduce amyloid plaque formation and tau phosphorylation in Alzheimer's models, potentially slowing disease progression .

Metabolic Disorders

Research indicates that curcumin may help manage metabolic syndrome by improving insulin sensitivity and reducing blood glucose levels. Animal studies have demonstrated that curcumin supplementation can lead to significant reductions in body weight and fat mass .

Antimicrobial Activity

Curcumin exhibits antimicrobial properties against various pathogens, including bacteria and fungi. It has been particularly noted for its effectiveness against drug-resistant strains of bacteria such as Staphylococcus aureus .

Pathogen Activity Reference
Staphylococcus aureusAntibacterial
Candida albicansAntifungal

Food Industry Applications

Due to its natural coloring properties and health benefits, curcumin is widely used as a food additive. It serves as a natural dye (E100) in various food products and is recognized for enhancing the nutritional profile of foods due to its antioxidant properties .

Case Studies

Case Study 1: Curcumin in Cancer Therapy
A clinical trial investigated the effects of curcumin on patients with metastatic breast cancer. Participants receiving curcumin alongside standard chemotherapy showed improved outcomes compared to those receiving chemotherapy alone, suggesting enhanced therapeutic efficacy .

Case Study 2: Curcumin for Alzheimer's Disease
In a randomized controlled trial involving Alzheimer's patients, those supplemented with curcumin exhibited significant cognitive improvements over six months compared to a placebo group, indicating potential benefits for cognitive function in neurodegenerative conditions .

Mechanism of Action

The mechanism of action of 1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-4,6-dien-3-one involves multiple molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations

Diarylheptanoids share a common heptane backbone but differ in substituents, saturation, and functional groups (Table 1). Key structural distinctions include:

  • Substituent Groups : The presence of methoxy (e.g., 1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-4,6-dien-3-one) versus hydroxyl groups (e.g., 1,7-bis(4-hydroxyphenyl)hepta-4,6-dien-3-one) alters polarity and hydrogen-bonding capacity .
  • Additional Functional Groups : Derivatives such as (4Z,6E)-5-hydroxy-1,7-bis(4-hydroxyphenyl)hepta-4,6-dien-3-one feature an extra hydroxyl group at C5, enhancing water solubility .

Table 1. Structural Comparison of Selected Diarylheptanoids

Compound Name Substituents (Aryl Rings) Backbone Features Molecular Formula Key References
1,7-Bis(4-hydroxy-3-methoxyphenyl)hepta-4,6-dien-3-one 4-OH, 3-OCH₃ 4E,6E double bonds, ketone C₂₁H₂₂O₅
1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one 4-OH 4E,6E double bonds, ketone C₁₉H₁₈O₃
(5S)-1,7-Bis(4-hydroxyphenyl)-5-hydroxyheptan-3-one 4-OH Saturated heptane, C5-OH C₁₉H₂₂O₄
(1E,6E)-1,2,6,7-Tetrahydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione 4-OH, 3-OCH₃ 1E,6E double bonds, diketone C₂₁H₂₀O₈

Physicochemical Properties

  • Lipophilicity : Methoxy groups increase logP values (e.g., 1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-4,6-dien-3-one has logP ~3.8) compared to hydroxyl-rich analogs (logP ~2.5–3.0), enhancing membrane permeability but reducing aqueous solubility .
  • Stability : Conjugated systems (e.g., 4E,6E double bonds) improve stability against metabolic degradation compared to saturated analogs like 1,7-bis(4-hydroxyphenyl)heptane-3,5-diol .
Antiviral Activity
  • SARS-CoV-2 Mpro Inhibition : The target compound and its analog (1E,6E)-1,2,6,7-tetrahydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione (C1) exhibit strong binding to Mpro (binding scores: -9.08 and -8.07 kcal/mol, respectively). The additional hydroxyl groups in C1 improve hydrogen bonding but reduce lipophilicity compared to the methoxy-substituted parent compound .
Anticancer Activity
  • Antiandrogenic Effects: Curcumin analogs with bis(3,4-dimethoxyphenyl) groups (e.g., compound 4 in ) show potent androgen receptor antagonism, outperforming hydroxyflutamide. Methoxy groups enhance coplanarity and hydrogen-bond donor capacity, critical for receptor interaction .
Metabolic Stability
  • Tetrahydrocurcumin (THC), a reduced metabolite of curcumin, exhibits higher stability than its parent compound due to saturation of the heptane backbone. In contrast, the target compound’s conjugated system may resist reduction, prolonging its half-life .

Key Research Findings

Methoxy vs. Hydroxy Trade-offs : Methoxy groups enhance lipophilicity and target affinity but reduce solubility. Hydroxyl-rich analogs (e.g., 1,7-bis(4-hydroxyphenyl) derivatives) show improved solubility but lower bioavailability .

Backbone Conjugation: Conjugated dienones (4E,6E) exhibit superior stability and electronic delocalization, enhancing interactions with enzymatic active sites (e.g., SARS-CoV-2 Mpro) compared to saturated analogs .

Biological Activity

1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-4,6-dien-3-one, also known as curcumin, is a polyphenolic compound primarily derived from turmeric (Curcuma longa). This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article delves into the biological activity of this compound, supported by relevant research findings and data.

  • Molecular Formula : C21H20O6
  • Molecular Weight : 368.38 g/mol
  • CAS Number : 458-37-7
  • Solubility : Soluble in ethanol and dimethylsulfoxide (DMSO), but practically insoluble in water.
PropertyValue
Molecular FormulaC21H20O6
Molecular Weight368.38 g/mol
SolubilityEthanol, DMSO
Melting Point183 °C

Antioxidant Activity

1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-4,6-dien-3-one exhibits strong antioxidant properties. Research indicates that it can scavenge free radicals and reduce oxidative stress in various biological systems. A study demonstrated that curcumin significantly decreased oxidative damage in liver tissues of rats subjected to oxidative stress .

Anti-inflammatory Effects

The compound has been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and lipoxygenase. In vitro studies revealed that curcumin effectively reduced the production of inflammatory mediators in macrophages . Furthermore, clinical trials suggest its efficacy in managing inflammatory conditions like arthritis .

Anticancer Properties

Numerous studies have highlighted the potential of 1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-4,6-dien-3-one as an anticancer agent. It has been reported to induce apoptosis in various cancer cell lines, including breast, colon, and prostate cancers. For instance, a case study found that curcumin inhibited the proliferation of breast cancer cells by modulating key signaling pathways .

Neuroprotective Effects

Emerging evidence suggests neuroprotective effects of curcumin in models of neurodegenerative diseases such as Alzheimer's. It appears to reduce amyloid plaque formation and enhance cognitive function in animal models .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans .

Case Studies and Research Findings

  • Liver Protection : A study on rats indicated that curcumin administration reduced liver damage markers significantly compared to control groups subjected to hepatotoxic agents .
  • Cancer Cell Line Studies : In vitro studies on human breast cancer cell lines showed that curcumin treatment led to a marked decrease in cell viability and increased apoptosis rates .
  • Inflammatory Disease Management : Clinical trials involving patients with rheumatoid arthritis demonstrated significant improvements in symptoms when treated with curcumin supplements over a 12-week period .

Q & A

Q. What are the primary natural sources of 1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-4,6-dien-3-one, and how is it isolated?

This diarylheptanoid is primarily isolated from plants in the Zingiberaceae family, such as Amomum tsao-ko and Curcuma longa (turmeric). Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like HPLC or column chromatography. Structural confirmation is achieved via NMR, MS, and comparison with literature data .

Q. What analytical methods are used to characterize its structure and purity?

Key techniques include:

  • NMR spectroscopy (1D and 2D) to resolve phenyl and conjugated dienone moieties.
  • High-resolution mass spectrometry (HR-MS) for molecular formula determination.
  • Molecular networking (GNPS platform) to cluster structurally related metabolites based on MS/MS fragmentation patterns .
  • HPLC-MS/MS for purity assessment and quantification, with thresholds ≥98% for research-grade material .

Q. How does its structure relate to other diarylheptanoids?

This compound belongs to the linear diarylheptanoid subclass, distinguished by a hepta-4,6-dien-3-one backbone with methoxy and hydroxyl substitutions at the 3- and 4-positions of the aromatic rings. Structural analogs (e.g., hydroxyl vs. methoxy substitutions) significantly influence bioactivity, as seen in Dioscorea species derivatives .

Advanced Research Questions

Q. How can computational methods guide experimental design for studying its bioactivity?

  • Molecular docking : Used to predict binding affinities to target proteins (e.g., SARS-CoV-2 Mpro, TMPRSS2). For example, this compound showed a docking score of -8.51 kcal/mol against SARS-CoV-2 Mpro, outperforming lopinavir (-6.62 kcal/mol) .
  • Molecular dynamics (MD) simulations : Validate docking results by assessing stability of ligand-protein complexes (e.g., RMSD <0.4 Å for TMPRSS2 binding) .
  • ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., bioavailability, BBB permeability) .

Q. How can researchers resolve contradictions in bioactivity data across studies?

Discrepancies may arise from:

  • Source variability : Differences in plant extraction protocols or chemotypes.
  • Assay conditions : Cell-line specificity (e.g., HEK293 vs. HeLa) or concentration ranges.
  • Structural analogs : Co-isolated compounds (e.g., curcuminoids) may synergize or antagonize effects.
    To mitigate, standardize extraction protocols, use orthogonal assays (e.g., in vitro enzymatic + cell-based), and employ metabolomics to profile co-occurring compounds .

Q. What experimental strategies are recommended for evaluating its therapeutic potential?

  • Target prioritization : Use network pharmacology to map compound-target-disease networks. For example, its dual inhibition of SARS-CoV-2 Spike and TMPRSS2 proteins was identified via in silico screening .
  • Dose-response studies : Establish IC50 values in relevant models (e.g., antiviral assays in Vero E6 cells).
  • Mechanistic validation : CRISPR/Cas9 knockout of predicted targets (e.g., TMPRSS2) to confirm functional relevance .

Q. How do structural modifications impact its pharmacological profile?

  • Methoxy vs. hydroxyl groups : Methoxy substitutions enhance metabolic stability but may reduce binding affinity to polar active sites.
  • Conjugation patterns : The 4E,6E-dienone configuration is critical for π-π stacking interactions with proteins (e.g., SARS-CoV-2 Mpro) .
  • Chirality : Enantiomeric forms (e.g., 3R,5R-diol derivatives in Dioscorea) exhibit distinct bioactivities .

Methodological Resources

Q. What databases and tools are essential for studying this compound?

  • PubChem : For structural and physicochemical data (e.g., CID 1269839).
  • GNPS : For molecular networking and metabolite annotation.
  • PDB : To retrieve protein structures (e.g., SARS-CoV-2 Mpro: 6LU7).
  • AutoDock Vina/GROMACS : For docking and MD simulations .

Q. How can researchers address challenges in synthesizing this compound?

  • Total synthesis : Use Heck coupling for dienone formation and regioselective methoxylation.
  • Semi-synthesis : Modify natural precursors (e.g., curcumin) via enzymatic or chemical catalysis.
  • Quality control : Monitor stereochemical purity via chiral HPLC .

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